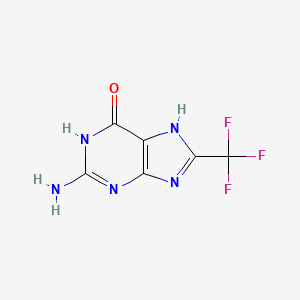

8-(Trifluoromethyl)guanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4F3N5O |

|---|---|

Molecular Weight |

219.12 g/mol |

IUPAC Name |

2-amino-8-(trifluoromethyl)-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C6H4F3N5O/c7-6(8,9)4-11-1-2(12-4)13-5(10)14-3(1)15/h(H4,10,11,12,13,14,15) |

InChI Key |

PMBTXEBVBFFXHF-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(N=C(N1)C(F)(F)F)N=C(NC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Trifluoromethyl Guanine and Its Derivatives

Advanced Approaches for Regioselective Trifluoromethylation at the C-8 Position of Guanine (B1146940) Nucleobases

Direct and selective C-H functionalization is a primary goal in modern organic synthesis. The C-8 position of guanine is susceptible to modification by radical species, a characteristic that has been exploited for the introduction of the trifluoromethyl group .

Radical-Generating Conditions for Guanosine (B1672433) and Guanine 5′-Oligophosphates

The direct trifluoromethylation of guanosine and its phosphate derivatives often relies on the generation of trifluoromethyl radicals (•CF₃) . These highly reactive species can then attack the electron-rich C-8 position of the guanine nucleobase. A common approach involves the use of a trifluoromethyl source in combination with an oxidant.

For instance, protected guanosine can be trifluoromethylated at the C-8 position with yields of up to 95% under radical-generating conditions acs.orgresearchgate.net. Even the more complex guanosine 5'-oligophosphates can undergo this transformation, albeit with lower yields of up to 35% acs.orgresearchgate.net. The reaction is typically performed using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) or zinc(II) bis(trifluoromethanesulfinate) ((CF₃SO₂)₂Zn) in the presence of an oxidant such as tert-butyl hydroperoxide (t-BuOOH) acs.orgnih.gov.

Utilization of Specialized Trifluoromethylation Reagents

A variety of reagents have been developed to serve as efficient sources of the trifluoromethyl group. These reagents are often categorized based on whether they deliver a radical (•CF₃), electrophilic (CF₃⁺), or nucleophilic (CF₃⁻) version of the moiety. For the C-8 trifluoromethylation of guanine, radical and electrophilic pathways are most relevant.

Zinc Sulphinate Salts: Zinc(II) bis(trifluoromethanesulfinate), sometimes referred to as the Baran reagent, has proven to be a versatile and effective reagent for the C-H trifluoromethylation of heterocycles, including purine (B94841) derivatives acs.org. It is a stable, easy-to-handle solid that generates trifluoromethyl radicals upon activation with an oxidant . This reagent has been successfully used to synthesize 8-(trifluoromethyl)guanosine and its 5'-mono-, di-, and triphosphates acs.org. The Lewis acidity of the zinc center is believed to facilitate radical generation and activate the substrate towards radical attack .

Other Reagents: While reagents like Togni's (hypervalent iodine) and Umemoto's (sulfonium salts) are powerful electrophilic trifluoromethylating agents, their application in the direct C-8 functionalization of guanosine is less commonly cited in the context of radical C-H activation compared to sulfinate salts nih.govbeilstein-journals.orguni-muenchen.denih.gov. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is another widely used, inexpensive solid for generating •CF₃ radicals for trifluoromethylating aromatic and heteroaromatic compounds nih.govresearchgate.net.

Optimization of Reaction Conditions and Protecting Group Strategies for Enhanced Yields and Selectivity

Achieving high yields and regioselectivity in the trifluoromethylation of guanosine requires careful optimization of reaction parameters and the use of protecting groups.

Reaction Conditions: The choice of solvent is critical. Studies on the trifluoromethylation of guanosine using (CF₃SO₂)₂Zn have shown that solvent mixtures, such as acetic acid (AcOH) and dimethyl sulfoxide (B87167) (DMSO), can be effective. For guanosine 5'-oligophosphates, higher yields were obtained in AcOH/DMSO at low temperatures acs.org. However, increasing the concentration of acetic acid can lead to a significant drop in yield acs.org. The oxidant, typically t-BuOOH, is often added in multiple portions to maintain a steady concentration of radicals throughout the reaction acs.org.

Protecting Group Strategies: To prevent side reactions on the sugar moiety and the exocyclic amine of guanine, and to improve solubility in organic solvents, protecting groups are essential jocpr.com. The hydroxyl groups of the ribose sugar are commonly protected as acetates. For example, 2',3',5'-tri-O-acetylguanosine is a common substrate for C-8 trifluoromethylation acs.org. This protection strategy not only enhances solubility but also significantly improves the reaction yield and simplifies product isolation acs.org. Following the trifluoromethylation step, these protecting groups can be removed under mild basic conditions to yield the final 8-(trifluoromethyl)guanosine product.

| Substrate | Trifluoromethylating Reagent | Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Protected Guanosine | (CF₃SO₂)₂Zn | t-BuOOH | AcOH/DMSO | Low Temp | Up to 95% | acs.orgresearchgate.net |

| Guanosine 5'-Monophosphate (GMP) | (CF₃SO₂)₂Zn | t-BuOOH | AcOH/DMSO | Low Temp | 35% | acs.org |

| Guanosine 5'-Diphosphate (GDP) | (CF₃SO₂)₂Zn | t-BuOOH | AcOH/DMSO | Low Temp | 25% | acs.org |

| Guanosine 5'-Triphosphate (GTP) | (CF₃SO₂)₂Zn | t-BuOOH | AcOH/DMSO | Low Temp | 15% | acs.org |

Synthesis of 8-(Trifluoromethyl)guanine Nucleosides and Nucleotides

The synthesis of this compound nucleosides is typically achieved by direct trifluoromethylation of a protected guanosine precursor, followed by deprotection. These nucleosides then serve as key intermediates for the synthesis of their corresponding mono-, di-, and triphosphate derivatives.

Controlled Functional Group Protection and Deprotection Strategies

A robust protection-deprotection strategy is fundamental to the successful synthesis of 8-(trifluoromethyl)guanosine. The primary sites requiring protection are the 2'- and 3'-hydroxyl groups of the ribose ring and the exocyclic N²-amino group of the guanine base jocpr.comcreative-peptides.com.

Protection: Acetyl groups (Ac) are commonly used for the hydroxyl functions, creating 2',3',5'-tri-O-acetylguanosine. This peracetylated derivative exhibits improved solubility in the organic solvents used for the trifluoromethylation reaction acs.org. The N²-amino group can also be protected, for instance with a trifluoroacetyl group, which is stable under many reaction conditions but can be cleaved under mild basic conditions nih.gov.

Deprotection: After the successful introduction of the CF₃ group at the C-8 position, the protecting groups are removed. Acetyl groups are typically cleaved using basic conditions, such as ammonia in methanol, to yield the final 8-(trifluoromethyl)guanosine. This step must be carefully controlled to avoid degradation of the product.

Chemoenzymatic and Chemical Phosphorylation for Mono-, Di-, and Triphosphate Derivatives

Once 8-(trifluoromethyl)guanosine is obtained, it can be converted into its biologically active nucleotide forms through phosphorylation.

Chemical Phosphorylation: Chemical methods are widely used to synthesize nucleoside phosphates. The synthesis of 8-trifluoromethyl-GMP can be achieved by direct trifluoromethylation of GMP itself acs.org. For the synthesis of di- and triphosphates, a common strategy involves activating the monophosphate as a phosphorimidazolide intermediate. This activated species can then be reacted with pyrophosphate or phosphate in the presence of a catalyst like zinc chloride (ZnCl₂) to yield the corresponding triphosphate or diphosphate, respectively acs.orgnih.govacs.org. This method has been successfully applied to produce 8-CF₃-GDP and 8-CF₃-GTP in satisfactory yields acs.org.

Chemoenzymatic Phosphorylation: An alternative to purely chemical methods is the use of enzymes, which offers high regioselectivity under mild reaction conditions nih.govmdpi.comvu.lt. Nucleoside kinases are enzymes that catalyze the transfer of a phosphate group from a donor like ATP to a nucleoside mdpi.comvu.lt. While specific studies on the enzymatic phosphorylation of 8-(trifluoromethyl)guanosine are not detailed, various kinases, such as Drosophila melanogaster deoxynucleoside kinase, are known to accept a wide range of modified nucleosides as substrates nih.govmdpi.com. This approach represents a promising and "green" alternative for the synthesis of this compound nucleotides mdpi.com.

| Starting Material | Product | Method | Key Reagents/Enzymes | Reference |

|---|---|---|---|---|

| Guanosine 5'-Monophosphate (GMP) | 8-CF₃-GMP | Direct Trifluoromethylation | (CF₃SO₂)₂Zn, t-BuOOH | acs.org |

| 8-CF₃-GMP (as phosphorimidazolide) | 8-CF₃-GDP | Chemical Phosphorylation | Triethylammonium phosphate, ZnCl₂ | acs.org |

| 8-CF₃-GMP (as phosphorimidazolide) | 8-CF₃-GTP | Chemical Phosphorylation | Pyrophosphate, ZnCl₂ | acs.org |

| Modified Nucleoside | Modified Nucleoside Monophosphate | Enzymatic Phosphorylation | Nucleoside Kinase, ATP/GTP | nih.govmdpi.com |

Modular Assembly of Complex this compound Conjugates

The modular assembly of complex molecules containing this compound is a strategic approach that allows for the construction of sophisticated molecular probes and potential therapeutic agents. This involves the synthesis of the modified nucleoside followed by its conjugation to other molecular entities.

A notable application of this compound is in the synthesis of mimics of cyclic-adenosine diphosphate-ribose (cADPR), a crucial second messenger involved in calcium signaling. The synthesis of an 8-trifluoromethylated cADPR mimic, specifically 8-CF3-cIDPRE (8-trifluoromethyl-N1-[(5′′-O-phosphorylethoxy)methyl]-5′-O-phosphorylinosine-5′,5′′-cyclic pyrophosphate), has been successfully achieved. This synthesis underscores a convenient trifluoromethylation method applied to purine nucleosides, followed by the development of new protection and deprotection strategies to construct the final complex molecule nih.govnih.gov.

The key steps in the synthesis involved the initial trifluoromethylation of a suitable purine nucleoside precursor. Subsequently, strategic protection of reactive functional groups was necessary to allow for the selective formation of the desired bonds to build the cyclic pyrophosphate structure. The final deprotection steps yielded the target 8-CF3-cIDPRE molecule. This synthetic approach provides a valuable tool for studying the structure-activity relationship of cADPR analogs and for probing the cADPR/RyR Ca²⁺ signaling system nih.gov.

The site-specific incorporation of this compound into oligonucleotides and the synthesis of dinucleoside oligophosphates are powerful techniques for creating nucleic acid-based tools for biological and structural studies.

Oligonucleotide Synthesis via Phosphoramidite Chemistry:

The site-specific incorporation of 8-trifluoromethyl-2'-deoxyguanosine (FG) into DNA oligomers has been accomplished using phosphoramidite chemistry, the gold standard for solid-phase DNA synthesis nih.govresearchgate.nettwistbioscience.com. This method involves the chemical synthesis of an 8-trifluoromethyl-2'-deoxyguanosine phosphoramidite building block. This modified phosphoramidite can then be used in an automated DNA synthesizer to be incorporated at any desired position within a DNA sequence nih.govresearchgate.net. The trifluoromethyl group at the 8-position has been shown to dramatically stabilize the Z-DNA conformation, even under physiological salt concentrations, making these modified oligonucleotides valuable probes for studying Z-DNA structure and its biological functions nih.govresearchgate.net.

Dinucleoside Oligophosphate Synthesis via Phosphorimidazolide Chemistry:

Molecular Interactions and Biochemical Pathways Perturbed by 8 Trifluoromethyl Guanine

Elucidation of Interactions with Key Biological Macromolecules

The introduction of a trifluoromethyl group at the 8-position of guanine (B1146940) instigates significant changes in its stereochemical and electronic properties, leading to unique interactions with biological macromolecules, particularly nucleic acids and enzymes.

The bulky and electron-withdrawing trifluoromethyl group at the C8 position of guanine plays a crucial role in dictating the conformational preferences of the nucleoside, which in turn influences the structure and stability of DNA sequences into which it is incorporated.

The most striking feature of 8-(Trifluoromethyl)guanine, when incorporated as 8-trifluoromethyl-2'-deoxyguanosine (FG), is its potent ability to induce and stabilize the left-handed Z-DNA conformation. acs.orgnih.gov The steric hindrance imposed by the trifluoromethyl group forces the glycosidic bond of the deoxyguanosine into a syn conformation, a hallmark of Z-DNA. acs.orgnih.gov This contrasts with the typical anti conformation found in right-handed B-DNA.

Studies have demonstrated that the incorporation of a single FG into a DNA oligonucleotide can dramatically stabilize the Z-form, even at physiological salt concentrations. acs.org For instance, an oligonucleotide containing FG can adopt a Z-DNA structure in the presence of only 10 mM NaCl, whereas the corresponding unmodified sequence requires a much higher salt concentration to induce the B-to-Z transition. acs.org This remarkable stabilization effect makes this compound a valuable tool for studying the biological roles of Z-DNA. acs.orgnih.gov

While the effect of this compound on G-quadruplexes has been a subject of interest, as the syn conformation is also prevalent in these structures, specific research detailing its direct impact on G-quadruplex formation and stability is less documented. However, the known propensity of C8-substituted guanines to influence these non-canonical structures suggests a potential role. researchgate.net

Table 1: Impact of 8-Trifluoromethyl-2'-deoxyguanosine on Z-DNA Formation

| Feature | Unmodified DNA | DNA with 8-Trifluoromethyl-2'-deoxyguanosine |

| Conformation | Predominantly B-DNA | Strongly favors Z-DNA |

| Glycosidic Bond | Anti | Syn |

| Salt for Z-DNA | High concentration | Low (physiological) concentration |

The influence of this compound on the stability of standard B-DNA duplexes is not extensively characterized in the available literature. However, the strong preference for the syn conformation, which is disruptive to the canonical B-DNA structure, suggests that its incorporation could lead to localized destabilization or structural distortions within a B-form duplex.

Regarding triplex DNA, the formation of these three-stranded structures is highly dependent on specific hydrogen bonding patterns and base stacking interactions. Modified bases are often employed to enhance triplex stability. While there is no direct evidence found specifically for this compound, research on other C8-modified guanines, such as 8-aminoguanine, has shown significant triplex stabilization. The modification at the C8 position can influence the Hoogsteen hydrogen bonding crucial for triplex formation. Further investigation is needed to determine the precise effect of the electron-withdrawing trifluoromethyl group on triplex stability.

The trifluoromethyl group can serve as a useful probe for studying enzyme-ligand interactions due to its unique spectroscopic properties, particularly for 19F NMR. While a broad characterization of the enzyme and receptor binding profile of this compound is not widely available, specific interactions with certain human nucleotide hydrolases have been elucidated.

Nucleic Acid Recognition and Structural Modulation

Detailed Analysis of Molecular Mechanisms of Action

The molecular mechanisms through which this compound exerts its effects are primarily linked to its ability to mimic or interfere with the binding of natural guanine nucleotides to enzymes.

Research has shown that the monophosphate form of 8-(Trifluoromethyl)guanosine (8-CF3-GMP) can act as a substrate for the human cytosolic 5'-nucleotidase IIIB (cNIIIB). researchgate.net This enzyme typically dephosphorylates 7-methylguanosine (B147621) monophosphate (m7GMP). The study demonstrated that cNIIIB efficiently hydrolyzes 8-CF3-GMP, indicating that the trifluoromethylated compound can mimic the natural substrate. researchgate.net

Furthermore, trifluoromethylated dinucleotides incorporating this compound have been successfully utilized as molecular probes to monitor the enzymatic activities of the human fragile histidine triad (B1167595) (Fhit) protein and the scavenger decapping enzyme (DcpS) using 19F NMR spectroscopy. researchgate.net The introduction of the CF3 group into these dinucleotide analogs does not prevent their specific recognition by Fhit and DcpS. researchgate.net The distinct 19F NMR signals of the substrate and the resulting products allow for real-time monitoring of the enzymatic reaction, providing a powerful tool for studying enzyme kinetics and screening for inhibitors. researchgate.net While these studies demonstrate that this compound-containing molecules are recognized and processed by these enzymes, the precise nature of the interaction—whether it leads to mechanism-based inhibition or simply acts as an alternative substrate—requires further detailed kinetic analysis.

Table 2: Interaction of this compound Derivatives with Human Nucleotide Hydrolases

| Enzyme | This compound Derivative | Observed Interaction |

| cNIIIB | 8-CF3-GMP | Acts as a substrate (dephosphorylation) |

| hFhit | Dinucleotide analog | Recognized as a substrate |

| DcpS | Dinucleotide analog | Recognized as a substrate |

Modulation of Intracellular Signal Transduction Processes (e.g., cADPR/RyR Ca²⁺ Signalling System)

The compound this compound is a precursor to molecules designed to interact with and modulate critical intracellular signaling pathways. Specifically, novel trifluoromethylated analogues of cyclic ADP-ribose (cADPR) have been synthesized and are considered valuable tools for investigating the structure-activity relationship of cADPR analogues and for exploring the cADPR/ryanodine receptor (RyR) Ca²⁺ signalling system. nih.gov This pathway is crucial for the regulation of intracellular calcium levels, which in turn governs a multitude of cellular processes.

While direct studies on this compound's immediate impact on this pathway are not detailed, its incorporation into cADPR analogues highlights its utility in probing this system. For context, the cADPR antagonist 8-bromo-cADPR (8-Br-cADPR) has been shown to attenuate Ca²⁺ responses to specific agonists in airway smooth muscle cells, indicating the pathway's involvement in agonist-specific signaling. nih.gov This underscores the principle that modifications at the 8-position of the guanine moiety can significantly influence the molecule's interaction with components of the cADPR/RyR signaling cascade. The development of trifluoromethylated analogues, therefore, represents a strategic approach to further dissect the intricacies of this calcium signaling pathway. nih.gov

Biochemical Consequences of Incorporation into DNA and RNA (e.g., Aberration of DNA Function, Inhibition of Replication and Transcription)

The incorporation of this compound, in the form of its deoxyribonucleoside 8-trifluoromethyl-2'-deoxyguanosine (FG), into oligonucleotides has profound effects on the structure and function of DNA. A significant consequence is the dramatic stabilization of Z-DNA, a left-handed helical form of DNA, even under physiological salt concentrations. nih.gov This is attributed to the steric bulk of the trifluoromethyl group at the 8-position, which favors a syn conformation of the guanine base, a prerequisite for the formation of Z-DNA. nih.gov

The stabilization of Z-DNA has significant biological implications, as this alternative DNA structure is involved in various cellular processes, including gene expression, recombination, and regulation. nih.gov The ability of this compound-modified oligonucleotides to adopt and maintain the Z-form structure can therefore lead to aberrations in these fundamental DNA functions.

Furthermore, the presence of modified bases like 8-oxo-7,8-dihydroguanine (8-oxoG), a related oxidized guanine lesion, is known to interfere with DNA replication and transcription. nih.govnih.gov 8-oxoG can cause G:C to T:A transversions by pairing with adenine (B156593) during replication. nih.gov It can also promote the misincorporation of adenine into RNA during transcription by escaping the fidelity control checkpoints of RNA polymerase II. nih.gov While this compound is not an oxidation product, its structural impact on the DNA helix suggests the potential for similar disruptions to the processes of replication and transcription, as the enzymes involved are highly sensitive to the conformation and integrity of the DNA template. The stable Z-DNA conformation induced by this compound could act as a structural block or recognition site for proteins that could inhibit or aberrantly regulate these processes.

Photoinduced Chemical Reactivity and Guanine Oxidation

Mechanistic Studies of Photoinduced Electron Transfer with Guanine Residues

Photoinduced electron transfer (PET) is a fundamental process that can occur between a photoexcited fluorophore and a suitable electron-donating moiety, such as the nucleobase guanine. nih.govnih.gov This process can lead to the quenching of fluorescence and is a valuable tool for studying molecular interactions and dynamics. nih.govresearchgate.net Guanine has the lowest redox potential of the four DNA bases, making it the most easily oxidized and an effective electron donor in PET reactions. nih.govresearchgate.net

The introduction of a trifluoromethyl group at the 8-position of guanine can be expected to significantly alter its electronic properties and, consequently, its behavior in photoinduced electron transfer reactions. The trifluoromethyl group is a strong electron-withdrawing group, which would make the guanine base more difficult to oxidize. This modification would likely decrease the efficiency of PET from the guanine residue to a photoexcited acceptor.

Mechanistic studies of PET involving unmodified guanine have shown that the process is highly dependent on the distance and orientation between the donor (guanine) and the acceptor (fluorophore). researchgate.net The efficiency of PET is highest when the two moieties are in van der Waals contact. nih.gov Therefore, any structural changes induced by the presence of this compound within a DNA or RNA strand that affect the proximity of the guanine base to a potential electron acceptor would also modulate the PET process.

Characterization of Stable Photoproduct Formation and Irreversible Guanine Damage

The oxidation of guanine, whether through photoinduced processes or by reactive oxygen species, can lead to the formation of a variety of stable photoproducts, resulting in irreversible DNA damage. nih.govmdpi.comnih.gov Common guanine oxidation products include 8-oxo-7,8-dihydroguanine (8-oxoG), 2,2-diamino-4-[(2-deoxy-β-D-erythropentofuranosyl)amino]-5(2H)-oxazolone (Z), and imidazolone (B8795221) (Iz). nih.govmdpi.com The formation of these lesions is influenced by the local DNA sequence, the secondary structure of the DNA, and the identity of the oxidant. nih.gov

For example, riboflavin-mediated photooxidation preferentially induces the formation of 8-oxoG at the 5'-guanine in GG repeats. nih.gov The introduction of an this compound into a DNA sequence would likely alter the landscape of photoproduct formation. The electron-withdrawing nature of the trifluoromethyl group would decrease the susceptibility of the guanine base to oxidation.

However, if oxidation does occur, the presence of the trifluoromethyl group could influence the subsequent rearrangement and degradation pathways, potentially leading to the formation of novel photoproducts. The characterization of such products would be crucial for understanding the full extent of the irreversible damage caused by the photo-reactivity of this compound-containing nucleic acids. The stability and persistence of these unique photoproducts within DNA would have significant implications for mutagenesis and cytotoxicity.

Structure Activity Relationship Sar Studies of 8 Trifluoromethyl Guanine Analogs

Investigation of the Conformational and Electronic Effects of the Trifluoromethyl Group on Purine (B94841) Core

The trifluoromethyl group exerts significant influence on the purine core through a combination of steric and electronic effects, which collectively modulate the molecule's interaction with biological targets.

Conformational Effects : The substitution of a hydrogen atom with a bulky trifluoromethyl group at the C-8 position of the purine ring induces a notable steric effect. This bulkiness forces the glycosidic bond, which connects the purine base to the sugar moiety in nucleosides, to adopt a syn conformation. oup.com In this arrangement, the base is positioned over the sugar ring, a stark contrast to the more common anti conformation observed in canonical nucleosides. This conformational preference can be critical for receptor binding and enzymatic activity, as the three-dimensional shape of a molecule is a key determinant of its biological function. The stabilization of the syn conformation by the 8-CF3 group has been verified using techniques such as 19F–1H heteronuclear Overhauser effect spectroscopy (HOESY). oup.com

Electronic Effects : The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in drug design. mdpi.com Its high electronegativity significantly alters the electronic distribution within the purine's aromatic ring system. mdpi.com This electron-withdrawing nature decreases the electron density of the purine core, which can influence hydrogen bonding patterns, pKa values, and susceptibility to metabolic degradation. acs.org For instance, the reduced electron density can affect the basicity of the ring nitrogens, potentially altering interactions with enzymatic active sites or receptor binding pockets. acs.orgresearchgate.net The unique electronic properties conferred by the CF3 group are instrumental in fine-tuning the molecule's pharmacodynamic and pharmacokinetic profiles. acs.org

Table 1: Conformational and Electronic Impact of C-8 Trifluoromethyl Substitution

| Feature | Effect of 8-CF3 Group | Consequence | Source |

|---|---|---|---|

| Steric Hindrance | High steric bulk at the C-8 position. | Forces the glycosidic bond into a syn conformation. | oup.com |

| Electron Density | Strong electron-withdrawing effect. | Decreases electron density in the purine ring. | mdpi.comacs.org |

| Molecular Recognition | Alters 3D shape and electronic landscape. | Modifies binding affinity and specificity for biological targets. | oup.comresearchgate.net |

Comparative Analysis of Biological Activities Across Different Substitution Patterns (e.g., C-8 vs. C-2 Positions)

The specific position of the trifluoromethyl group on the purine ring is a critical determinant of biological activity. Direct comparisons between substitutions at the C-8 and C-2 positions reveal distinct structure-activity relationships, highlighting the sensitivity of biological systems to the location of this functional group.

Research into trifluoromethylated purine nucleosides has demonstrated that the selectivity of the trifluoromethylation reaction can be controlled to yield isomers with CF3 groups at the C-8, C-2, or both positions. acs.orgresearchgate.net This allows for a systematic evaluation of how the substitution pattern affects biological outcomes.

Historically, SAR studies on other purine analogs, such as 6-mercaptopurine, have shown that substitutions at the C-2 and C-8 positions generally lead to a decrease or loss of activity. semanticscholar.org However, specific substitutions, like the 2-amino group in thioguanine (an analog of guanine), can enhance potency. semanticscholar.org This underscores that the biological consequence of a substitution is highly context-dependent.

In the case of trifluoromethylated purines, the differential effects of C-2 versus C-8 substitution can be attributed to the distinct roles these positions play in molecular recognition. The C-8 position is often involved in determining the syn versus anti conformation, which directly impacts how the nucleoside fits into an active site. oup.com The C-2 position, on the other hand, is crucial for the canonical Watson-Crick hydrogen bonding with cytosine. A bulky, electron-withdrawing CF3 group at the C-2 position would disrupt this essential interaction, likely leading to different biological consequences compared to a C-8 substitution. Studies on folate-dependent enzymes in purine biosynthesis have also shown that the C-2 and C-8 positions are handled by different enzymes, suggesting that substitutions at these sites would interfere with distinct metabolic pathways. nih.govnih.gov

Table 2: Impact of CF3 Substitution Position on Purine Analog Activity

| Substitution Position | Key Role in Purine Structure | Predicted Impact of CF3 Substitution | Source |

|---|---|---|---|

| C-8 | Influences glycosidic bond conformation (syn/anti). | Alters overall molecular shape, affecting enzyme/receptor fit. | oup.com |

| C-2 | Participates in Watson-Crick hydrogen bonding (with cytosine). | Disrupts standard base pairing; alters interactions with DNA/RNA processing enzymes. | nih.gov |

Quantitative Assessment of the Correlation between Molecular Structure, Lipophilicity, and Pharmacodynamic Properties

The introduction of a trifluoromethyl group is a well-established strategy for increasing the lipophilicity of a molecule. mdpi.com Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By enhancing lipophilicity, the CF3 group can improve a compound's ability to cross biological membranes, which can lead to better bioavailability and in vivo efficacy. mdpi.comresearchgate.net

Quantitative structure-activity relationship (QSAR) studies are employed to mathematically correlate changes in molecular structure with biological activity. In the context of 8-(trifluoromethyl)guanine analogs, QSAR models can quantify how modifications, such as the addition of the CF3 group, influence pharmacodynamic properties. These studies often reveal a strong correlation between increased lipophilicity and enhanced biological activity, up to an optimal point. mdpi.com

The trifluoromethyl group's contribution to lipophilicity and its electron-withdrawing nature are key descriptors in QSAR models. For example, replacing a methyl group with a trifluoromethyl group dramatically alters these properties, often leading to a significant change in biological activity. researchgate.net The ability to fine-tune these properties makes the CF3 group a valuable tool for optimizing drug candidates. acs.org The resulting analogs often exhibit improved metabolic stability and better pharmacokinetic profiles, contributing to enhanced pharmacodynamic performance. nih.govnih.gov

Table 3: Correlation of Physicochemical and Pharmacodynamic Properties

| Molecular Descriptor | Influence of 8-CF3 Group | Pharmacodynamic Consequence | Source |

|---|---|---|---|

| Lipophilicity (logP) | Significantly increases. | Enhanced membrane permeability and potentially improved bioavailability. | mdpi.com |

| Metabolic Stability | Often increases due to the strength of the C-F bond. | Improved in vivo half-life and duration of action. | nih.govlboro.ac.uk |

| Receptor Binding | Alters electronic and steric profile. | Can lead to increased potency and/or selectivity. | acs.org |

Strategic Implementation of Bioisosteric Replacement to Probe Molecular Recognition

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. The trifluoromethyl group is frequently used as a bioisostere for other groups, such as the methyl, ethyl, isopropyl, and nitro groups. researchgate.net This strategy is employed to probe the steric and electronic requirements of a biological target's binding site and to optimize a lead compound's properties.

A prominent example of this strategy is the successful replacement of an aliphatic nitro group (NO2) with a trifluoromethyl group in a series of allosteric modulators. nih.govlboro.ac.uk In this case, the CF3-containing compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro counterparts. nih.govebi.ac.uk This demonstrates that while the CF3 group can mimic certain properties of the nitro group, its unique combination of size, stability, and electronic nature can lead to superior pharmacological profiles.

By systematically replacing different functional groups with a CF3 group in a series of analogs, researchers can gain insights into the specific interactions that govern molecular recognition. If the CF3 analog retains or improves activity, it suggests that the steric bulk and electron-withdrawing character are favorable for binding. Conversely, a loss of activity can indicate that other properties of the original group, such as its hydrogen bonding capacity, were essential. This strategic use of bioisosteric replacement is invaluable for mapping the pharmacophore of a target and for the rational design of more effective therapeutic agents.

Table 4: The Trifluoromethyl Group as a Bioisostere

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Outcome Example | Source |

|---|---|---|---|---|

| Nitro (NO2) | Trifluoromethyl (CF3) | Mimic electron-withdrawing nature; improve metabolic stability. | Increased potency and stability in CB1 receptor modulators. | nih.govnih.govlboro.ac.ukebi.ac.uk |

| Methyl (CH3) | Trifluoromethyl (CF3) | Increase lipophilicity; alter electronic properties without significant size increase. | Can dramatically affect biological activity and pharmacokinetics. | researchgate.net |

| Isopropyl | Trifluoromethyl (CF3) | Mimic steric bulk. | Used to probe size tolerance in binding pockets. | researchgate.net |

Applications of 8 Trifluoromethyl Guanine As a Research Probe in Chemical Biology

Utilization in ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Biological Studies

The ¹⁹F nucleus is exceptionally well-suited for NMR-based biological studies due to its 100% natural abundance, high sensitivity (83% that of ¹H), and the large chemical shift range of fluorine, which makes it highly sensitive to the local molecular environment. acs.orgresearchgate.net Crucially, the near-total absence of fluorine in natural biological systems means that ¹⁹F NMR spectra are free from background signals, allowing for clear and unambiguous detection of the fluorinated probe. acs.orgnih.gov The CF3 group provides an even greater advantage by offering a signal amplified by three equivalent fluorine atoms. acs.org

The sensitivity of the ¹⁹F chemical shift to changes in the electronic environment makes 8-(trifluoromethyl)guanine derivatives excellent probes for monitoring enzymatic reactions in real time. When these analogs are incorporated into substrates, the ¹⁹F NMR signals of the substrate and the resulting product(s) are often sufficiently separated to allow for simultaneous observation and quantification. acs.org

This capability has been demonstrated with several human nucleotide hydrolases, where the hydrolysis of trifluoromethylated nucleotide analogs could be tracked effectively. The distinct resonances for the substrate and its products enable the monitoring of enzymatic activity, opening avenues for the development of ¹⁹F NMR-based assays for inhibitor discovery and evaluation. acs.org

Table 1: ¹⁹F NMR Monitoring of hFhit-Catalyzed Hydrolysis

| Compound | Description | ¹⁹F Chemical Shift (δF, ppm) |

| Substrate | Bis(trifluoromethylated) Ap3A analog | -61.38 |

| Product 1 | 8-CF3-AMP | -61.39 |

| Product 2 | 8-CF3-ADP | -61.40 |

| This table illustrates the distinct chemical shifts observed during the hydrolysis of a trifluoromethylated substrate by the hFhit enzyme, allowing for real-time reaction monitoring. Data sourced from The Journal of Organic Chemistry, 2020. acs.org |

Incorporating this compound into oligonucleotides provides a powerful, site-specific probe for studying the structure and dynamics of DNA and RNA. The ¹⁹F NMR signal acts as a sensitive reporter on the local conformation of the nucleic acid. nih.gov

A significant application is the study of the transition between different DNA conformations, such as from the canonical right-handed B-DNA to the left-handed Z-DNA. Research has shown that oligonucleotides containing 8-trifluoromethyl-2′-deoxyguanosine can be used to directly observe this structural conversion. nih.gov The ¹⁹F NMR chemical shifts are distinct for the B-form versus the Z-form, providing a clear spectroscopic signature for each state. Furthermore, 2D NMR experiments have confirmed that the trifluoromethylated guanosine (B1672433) analog adopts a syn conformation, which is characteristic of guanines in Z-DNA. nih.gov This modification not only acts as a probe but also markedly stabilizes the Z-DNA structure, even under physiological salt concentrations. nih.gov

G-quadruplexes are non-canonical, four-stranded DNA structures that play crucial roles in biological processes like gene regulation and telomere maintenance. nih.govnih.gov The unique structural environment of a G-quadruplex makes ¹⁹F NMR an ideal tool for its detection and characterization. When an this compound probe is placed within a DNA sequence, its ¹⁹F NMR signal is highly sensitive to the folding of that sequence into a G-quadruplex. researchgate.net

The chemical shift of the ¹⁹F label can distinguish between an unstructured single strand and a folded G-quadruplex structure. nih.govresearchgate.net This approach has been successfully used to study the structural features and thermodynamic parameters of G-quadruplexes. nih.gov The simplicity and sensitivity of the ¹⁹F NMR method allow for direct observation of these structures not only in vitro but also potentially within living cells, providing new insights into their structural behavior and biological functions. nih.govresearcher.life

Development and Application of Emissive Guanosine Analogs for Fluorescence-Based Assays and Live Cell Imaging

Building upon the this compound scaffold, researchers have developed novel emissive guanosine analogs for fluorescence-based applications. One such analog, designated CF3thG, was created through a single trifluoromethylation step and exhibits useful photophysical properties. nih.govnih.gov Compared to its precursor, CF3thG has red-shifted absorption and emission spectra, which is advantageous for biological imaging as it helps to minimize background fluorescence from native cellular components. nih.govacs.org

The analog's emission is sensitive to microenvironmental polarity changes, making it a functional probe for its surroundings. nih.govnih.gov Crucially, CF3thG is well-tolerated in cellular environments; viability assays with HEK293T cells showed no detrimental effects at tested concentrations. nih.govnih.gov Its brightness and red-shifted properties facilitate its visualization in live cells using confocal microscopy. nih.govacs.org Researchers have successfully performed real-time imaging, capturing the movement and eventual expulsion of the free nucleoside from cells—a process that could be suppressed by the addition of native guanosine, suggesting it may utilize similar cellular pathways. nih.govnih.gov

Furthermore, the enzyme T7 RNA polymerase can recognize and initiate in vitro transcription with CF3thG, resulting in highly emissive 5'-labeled RNA transcripts. This demonstrates the potential for using this probe to label RNA for imaging and functional studies. nih.govnih.gov

Table 2: Photophysical Properties of Emissive Guanosine Analog CF3thG

| Property | Value | Significance for Bioimaging |

| Absorption Max (λabs) | Red-shifted | Reduces interference from cellular autofluorescence. |

| Emission Max (λem) | Red-shifted | Allows for clearer detection with less background noise. nih.gov |

| Cell Viability | No detrimental effect on HEK293T cells | Suitable for use in live-cell imaging applications. nih.gov |

| Enzyme Compatibility | Tolerated by T7 RNA Polymerase | Enables the fluorescent labeling of RNA transcripts. nih.gov |

| This table summarizes the key features of the CF3thG probe that make it a valuable tool for live-cell imaging and fluorescence-based assays. nih.govnih.gov |

Design of Modified Oligonucleotides for Biophysical and Structural Biology Investigations

The site-specific incorporation of 8-trifluoromethyl-2′-deoxyguanosine into synthetic DNA oligonucleotides has proven to be a valuable strategy for biophysical and structural biology studies. nih.gov Chemical modifications are often employed in therapeutic oligonucleotides to enhance properties like stability and binding affinity. nih.gov

A key finding is that oligonucleotides modified with this compound show a dramatic stabilization of the Z-DNA conformation. nih.gov Z-DNA is a higher-energy, left-handed helical structure implicated in various biological functions, including gene regulation. The trifluoromethyl group at the 8-position favors the syn glycosidic bond angle, which is a prerequisite for the Z-DNA structure. This stabilizing effect allows researchers to study the Z-form under conditions where it would not normally be present, such as at physiological salt concentrations. nih.gov These modified oligonucleotides serve as powerful tools to investigate the specific interactions between Z-DNA and binding proteins, and to explore the biological roles of this alternative DNA structure both in vitro and inside living cells using ¹⁹F NMR. nih.gov

Future Research Trajectories for 8 Trifluoromethyl Guanine

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The broader application of 8-(Trifluoromethyl)guanine and its derivatives is currently hampered by the limited number of reported synthetic methods. acs.org Future research will likely focus on developing novel, more efficient, and versatile synthetic strategies to improve accessibility and expand the chemical diversity of these compounds.

One promising avenue is the refinement of radical trifluoromethylation reactions. While direct trifluoromethylation of guanosine (B1672433) and its oligophosphates has been achieved, the yields for the nucleotide derivatives remain modest (e.g., 35% for 8-trifluoromethyl-GMP). acs.org Optimization of reaction conditions, such as solvent systems, temperature, and the nature of the radical initiator, could significantly improve the efficiency of these transformations. For instance, studies have shown that higher yields are obtained in a mixture of acetic acid and dimethyl sulfoxide (B87167) at low temperatures. acs.org Further exploration of alternative trifluoromethylating reagents beyond (CF₃SO₂)₂Zn and t-BuOOH could also lead to improved outcomes.

Another key area for development is the synthesis of this compound-containing oligonucleotides. The availability of trifluoromethylated guanine- and adenine-derived building blocks is crucial for their incorporation into more complex biomolecular systems like DNA and RNA. acs.org This would facilitate in-depth studies of nucleic acid structure and function. Research into solid-phase synthesis methodologies compatible with these modified nucleosides will be essential for their routine incorporation into nucleic acid sequences.

The following table summarizes the optimized conditions for the trifluoromethylation of guanosine phosphates, highlighting the need for further methodological improvements to enhance yields. acs.org

| Entry | Starting Material | Solvent (AcOH/DMSO) | Temperature (°C) | Isolated Yield (%) |

| 1 | GMP | 1:9 | 4 | 25 |

| 2 | GMP | 1:4 | 4 | 30 |

| 3 | GMP | 1:1 | 4 | 35 |

| 4 | GMP | 2:1 | 4 | 20 |

| 5 | GDP | 1:1 | 4 | 25 |

| 6 | GTP | 1:1 | 4 | 15 |

Development of Advanced Spectroscopic Probes for High-Resolution Molecular Dynamics

The trifluoromethyl group serves as an excellent ¹⁹F NMR probe due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. acs.org This property makes this compound an attractive candidate for the development of advanced spectroscopic probes to monitor molecular interactions and dynamics with high resolution.

Future research will likely focus on designing and synthesizing novel this compound-based probes for a wider range of biological applications. These probes can be used to study enzyme kinetics and inhibitor screening in real-time. For example, 8-CF₃-GMP has been successfully used to monitor the enzymatic activity of human nucleotide hydrolases like Fhit, DcpS, and cNIIIB. acs.org The distinct chemical shifts of the substrate and product in ¹⁹F NMR spectra allow for clear and continuous monitoring of the reaction progress. acs.org

The development of ¹⁹F NMR-based assays utilizing these probes holds significant promise for drug discovery. acs.org By incorporating the this compound moiety into substrates or potential inhibitors, researchers can efficiently screen compound libraries for their effects on enzyme activity.

Furthermore, the incorporation of this compound into oligonucleotides can provide a powerful tool for studying nucleic acid conformational changes and interactions with proteins or small molecules. The ¹⁹F NMR signal can report on the local environment of the probe, providing insights into structural transitions such as the formation of G-quadruplexes or DNA-protein binding events.

Rational Design and Synthesis of this compound-Based Chemical Tools for Specific Biological Targets

The unique electronic properties of the trifluoromethyl group can be exploited in the rational design of chemical tools with high specificity for particular biological targets. The electron-withdrawing nature of the CF₃ group can alter the hydrogen bonding capabilities and pKa of the guanine (B1146940) base, potentially leading to selective interactions with specific proteins or enzymes.

A key area of future research will be the design and synthesis of this compound derivatives as specific enzyme inhibitors or modulators. For instance, the observation that 8-CF₃-GMP acts as a mimic of m⁷GMP and is efficiently dephosphorylated by cNIIIB suggests that derivatives of this compound could be developed as selective ligands for cap-binding proteins or other enzymes that recognize modified guanine nucleotides. acs.org

Moreover, the incorporation of this compound into larger molecules, such as nucleotide analogs or oligonucleotides, can be used to probe the active sites of enzymes or the binding pockets of nucleic acid-binding proteins. The trifluoromethyl group can serve as a structural and electronic probe to map out molecular interactions and guide the design of more potent and selective therapeutic agents.

The synthesis of a series of trifluoromethylated dinucleoside 5',5'-triphosphates demonstrates the feasibility of creating more complex chemical tools based on this compound. acs.org These molecules can be used to investigate the mechanism of pyrophosphatases and other nucleotide-metabolizing enzymes. The development of a broader range of such chemical tools will be a significant focus of future research, enabling a deeper understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(Trifluoromethyl)guanine, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The synthesis of this compound involves iron-mediated trifluoromethylation using reagents like trifluoromethyl iodide and sulfoxide. Example protocols report a 43% -NMR yield but only 8% isolated yield due to purification challenges . Researchers should optimize reaction parameters (e.g., temperature control at 40–50°C, reagent stoichiometry) and employ chromatographic techniques (e.g., reverse-phase HPLC) for purification. Characterization via -NMR and mass spectrometry is critical to confirm product identity and purity.

Q. How can this compound be reliably quantified in biological matrices, and what are common sources of analytical artifacts?

- Methodological Answer : Direct injection HPLC-tandem mass spectrometry (HPLC-MS/MS) is recommended for sensitive quantification without pre-treatment. For example, methods validated for 8-oxo-guanine derivatives achieve detection limits of ~0.5 nM for nucleosides . To avoid artifacts, use low-temperature chromatography to stabilize labile adducts and include internal standards (e.g., deuterated analogs). Artifacts from DNA extraction (e.g., phenol-induced oxidation) are minimized by chaotropic NaI-based isolation .

Q. What is the biological relevance of this compound in oxidative stress studies?

- Methodological Answer : While 8-oxo-guanine is a well-characterized oxidative damage biomarker, the trifluoromethyl analog may serve as a stable mimic for probing DNA lesion repair. Studies on oxidative stress models (e.g., diabetic complications) show elevated 8-oxo-guanine levels in serum, measured via HPLC-electrochemical detection . Researchers could adapt these protocols to explore this compound’s role in mutagenesis or repair pathways.

Advanced Research Questions

Q. How does this compound affect DNA replication fidelity compared to 8-oxo-guanine, and what are the implications for polymerase bypass mechanisms?

- Methodological Answer : Yeast Pol η bypasses 8-oxo-guanine with 10-fold higher efficiency and accuracy than Pol δ, attributed to its flexible active site . For this compound, researchers should perform in vitro primer extension assays using purified polymerases (e.g., Pol η, Pol δ) and quantify misincorporation rates via gel electrophoresis or sequencing. Differences in steric bulk and electronic properties of the trifluoromethyl group may alter polymerase processivity or fidelity.

Q. How do species-specific variations in DNA repair enzymes (e.g., yeast vs. mammalian Pol η) influence the processing of this compound lesions?

- Methodological Answer : Yeast Pol η exhibits higher fidelity during 8-oxo-guanine bypass compared to mammalian homologs, which show reduced processivity and error-prone synthesis . For this compound, comparative studies should use purified enzymes from multiple species (e.g., yeast, human) and assess repair outcomes via mismatch repair (MMR) assays. hMSH2-hMSH6’s binding affinity to 8-oxo-G/T mismatches suggests similar specificity studies are needed for trifluoromethyl lesions .

Q. What methodological challenges arise when correlating this compound levels with oxidative damage in vivo, and how can these be resolved?

- Methodological Answer : Challenges include low endogenous concentrations, RNA/DNA source ambiguity, and ex vivo oxidation artifacts. To address this, combine urinary excretion analysis (as for 8-oxo-guanine ) with tissue-specific measurements using laser-capture microdissection and isotope dilution MS. RNA/DNA hydrolysis followed by enzymatic digestion can differentiate oxidation sources .

Contradictions and Future Directions

- Data Contradictions : Species-specific polymerase behavior (e.g., yeast vs. mammalian Pol η ) complicates extrapolation of repair mechanisms for this compound.

- Future Research : Develop transgenic models (e.g., ogg1 knockout mice) to study trifluoromethyl lesion repair in vivo. Explore CRISPR-Cas9 editing to introduce site-specific lesions for replication studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.